molecular formula C6H11NO2 B1243515 (1S,2S)-2-Aminocyclopentanecarboxylic acid CAS No. 64191-13-5

(1S,2S)-2-Aminocyclopentanecarboxylic acid

Cat. No. B1243515
CAS RN: 64191-13-5
M. Wt: 129.16 g/mol
InChI Key: JWYOAMOZLZXDER-WHFBIAKZSA-N
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Description

Synthesis Analysis

The synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic acid and its derivatives has been explored in several studies. Huddle and Skinner (1971) investigated the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a closely related compound, highlighting its potential as a structural analog of natural amino acids like serine and threonine (Huddle & Skinner, 1971). Fülöp (2001) reviewed the synthesis of 2-aminocyclopentanecarboxylic acid, discussing the syntheses of racemic compounds, resolutions of the racemates, and enantioselective syntheses (Fülöp, 2001).

Molecular Structure Analysis

The molecular structure of (1S,2S)-2-Aminocyclopentanecarboxylic acid has been analyzed through various studies, including X-ray crystallography and spectroscopy. Abraham et al. (2011) examined the crystal structures of dipeptides derived from this compound, providing insights into its solid-state secondary structural characteristics (Abraham et al., 2011).

Chemical Reactions and Properties

The compound's chemical reactions and properties have been explored in relation to its potential as an antitumor amino acid. Berlinguet et al. (1962) studied its effects on cellular respiration and amino acid metabolism, noting that it does not undergo decarboxylation, transamination, or oxidation in studied tissues (Berlinguet et al., 1962).

Physical Properties Analysis

Studies on the physical properties of (1S,2S)-2-Aminocyclopentanecarboxylic acid have focused on aspects like solubility and distribution in tissues. Berlinguet et al. (1962) found that the compound is widely distributed in tissues and remains intact within cells, suggesting unique distribution characteristics (Berlinguet et al., 1962).

Chemical Properties Analysis

The chemical properties of (1S,2S)-2-Aminocyclopentanecarboxylic acid, particularly its reactivity and stability, have been investigated. Bharadwaj and Musker (1987) studied a related compound, 2-Aminocyclopent-1-ene-1-dithiocarboxylic acid, noting its potential in forming complexes with transition metals and its antifungal properties (Bharadwaj & Musker, 1987).

Scientific Research Applications

Biochemical Studies

  • Effects on Cellular Respiration and Amino Acid Metabolism :
    • A study by Berlinguet et al. (1962) explored the effects of 1-Aminocyclopentanecarboxylic acid (ACPC) on cellular respiration in rat tissues. It was found that ACPC did not affect cellular respiration and did not participate in decarboxylation, transamination, or oxidation processes. Additionally, the presence of ACPC did not alter the transamination and oxidation of other amino acids (Berlinguet et al., 1962).

Medicinal Chemistry Applications

  • Synthesis of Analog Compounds :

    • Huddle and Skinner (1971) investigated the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, considering its potential as a structural analog of natural amino acids and its features in an established antitumor agent, cycloleucine (Huddle & Skinner, 1971).
  • Potential in Cancer Detection :

    • Research by Hayes et al. (1976) developed carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid (11C-ACPC) as a potential tumor-localizing agent for cancer detection in humans via nuclear medicine scanning techniques (Hayes et al., 1976).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions to take when handling the compound.


Future Directions

This would involve a discussion of current research involving the compound and potential future applications.


For a specific compound, you may need to consult specialized databases or scientific literature. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with potentially hazardous substances.


properties

IUPAC Name

(1S,2S)-2-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYOAMOZLZXDER-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451143
Record name (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-Aminocyclopentanecarboxylic acid

CAS RN

64191-13-5
Record name Transpentacin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRANSPENTACIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3QGG29GOX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
N Poomsuk, K Siriwong - Chemical Physics Letters, 2013 - Elsevier
The structural properties and stability of two different stereoisomers of (1S,2S)-2-aminocyclopentanecarboxylic acid (acpcPNA) binding to DNA and self hybrid DNA duplex were …
Number of citations: 13 www.sciencedirect.com
C Suparpprom, C Srisuwannaket, P Sangvanich… - Tetrahedron letters, 2005 - Elsevier
A series of novel conformationally rigid pyrrolidinyl peptide nucleic acids (PNA) based on d-prolyl-2-aminocyclopentanecarboxylic acid (ACPC) backbones has been synthesized. …
Number of citations: 70 www.sciencedirect.com
SH Yoo, J Gong, L Zhang, S Jeong… - Bulletin of the Korean …, 2022 - Wiley Online Library
Coordination polymers from α‐amino acids are promising organic–inorganic hybrid composites with chirality and biocompatibility. However, coordination polymers from unnatural …
Number of citations: 3 onlinelibrary.wiley.com
J Taechalertpaisarn, P Sriwarom, C Boonlua… - Tetrahedron letters, 2010 - Elsevier
A new pyrrolidinyl peptide nucleic acid (PNA) comprising of an alternate sequence of 4′-nucleobase-modified proline with (2′R,4′S) configuration and a (1S,2S)-2-…
Number of citations: 20 www.sciencedirect.com
A Maitarad, N Poomsuk, C Vilaivan, T Vilaivan… - Chemical Physics …, 2018 - Elsevier
Suitable conformations for peptide nucleic acid (PNA) self-hybrids with (2′R,4′R)- and (2′R,4′S)-prolyl-(1S,2S)-2-aminocyclopentanecarboxylic acid backbones (namely, acpcPNA …
Number of citations: 2 www.sciencedirect.com
N Poomsuk, T Vilaivan, K Siriwong - Journal of Molecular Graphics and …, 2018 - Elsevier
Peptide nucleic acid (PNA) is a powerful biomolecule with a wide variety of important applications. In this work, the molecular structures and binding affinity of PNA with a D-prolyl-2-…
Number of citations: 3 www.sciencedirect.com
N Reenabthue, C Boonlua, C Vilaivan… - Bioorganic & medicinal …, 2011 - Elsevier
Conformationally restricted pyrrolidinyl PNAs with an α/β-dipeptide backbone consisting of a nucleobase-modified proline and a cyclic five-membered amino acid spacer such as (1S,2S…
Number of citations: 25 www.sciencedirect.com
C Vilaivan, C Srisuwannaket… - Artificial DNA: PNA & …, 2011 - Taylor & Francis
We describe herein a new conformationally constrained analog of PNA carrying an alternating α/β amino acid backbone consisting of (2'R,4'R)-nucleobase-subtituted proline and (1S,2S…
Number of citations: 53 www.tandfonline.com
A Maitarad, N Poomsuk… - Asia-Pacific Journal …, 2018 - so01.tci-thaijo.org
The binding ability of pyrrolidinyl peptide nucleic acid (PNA) binding to its complementary DNA and self-paring has been studied experimentally. However, a detailed understanding of …
Number of citations: 2 so01.tci-thaijo.org
R Donthongkwa - 2017 - digital.car.chula.ac.th
Nucleobase-induced self-assembly interaction, have gained much attention as potential non-covalent driving force for generating interesting assembled structures. Pyrrolidinyl peptide …
Number of citations: 0 digital.car.chula.ac.th

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